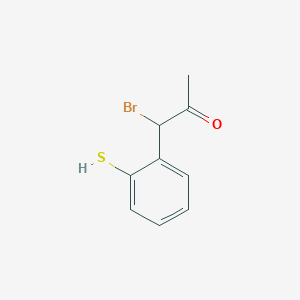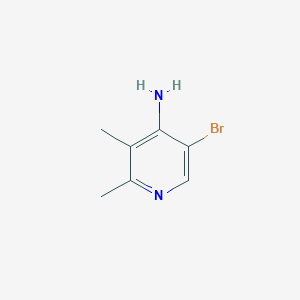
5-Bromo-2,3-dimethylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,3-dimethylpyridin-4-amine is a pyridine derivative with the molecular formula C7H9BrN2
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2,3-dimethylpyridin-4-amine involves the bromination of 2,3-dimethylpyridine followed by amination. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent . The process involves:
Bromination: 2,3-dimethylpyridine is treated with NBS in the presence of a solvent like acetonitrile.
Amination: The brominated product is then reacted with ammonia or an amine source to introduce the amine group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
5-Bromo-2,3-dimethylpyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Amines: Used for amination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学研究应用
5-Bromo-2,3-dimethylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is investigated for its potential use in the development of novel materials, such as liquid crystals and organic semiconductors.
Biological Studies: Its derivatives are studied for their biological activities, including anti-thrombolytic and biofilm inhibition properties.
作用机制
The mechanism of action of 5-Bromo-2,3-dimethylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
Uniqueness
5-Bromo-2,3-dimethylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
5-bromo-2,3-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3,(H2,9,10) |
InChI 键 |
MMTMNOXMXZDXFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1C)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


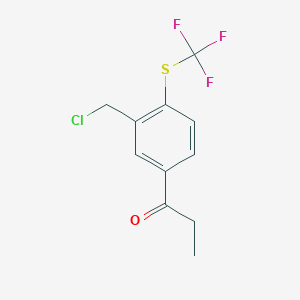

![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)
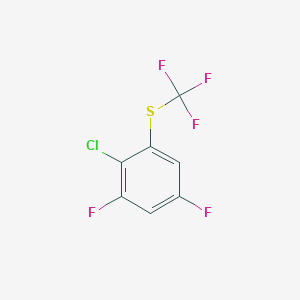


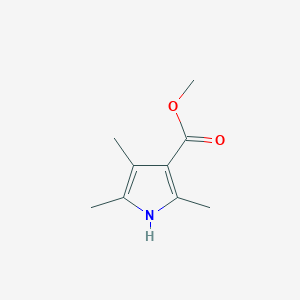
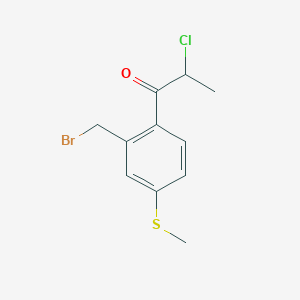
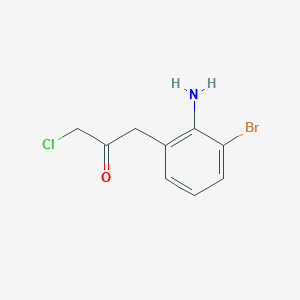
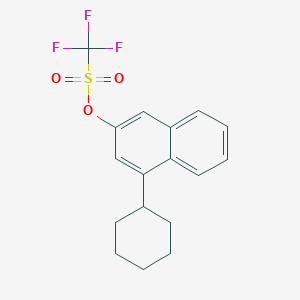

![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
